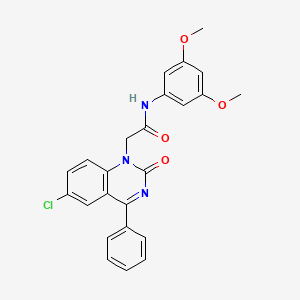
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide, also known as CQ1, is a synthetic compound that belongs to the quinazoline class of compounds. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Biological Activities
The scientific research on compounds structurally related to 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide mainly focuses on their synthesis and evaluation for various biological activities. The structural backbone of these compounds, particularly the quinazolinone derivatives, has been synthesized and assessed for antimicrobial, analgesic, anti-inflammatory, and antitumor activities.
Antimicrobial Activities : Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. Compounds with specific substituents have shown promising activity against standard drug-resistant strains, highlighting their potential as novel antimicrobial agents (Patel & Shaikh, 2011); (Rajasekaran & Rao, 2015).
Analgesic and Anti-inflammatory Activities : Novel quinazolinyl acetamides have been explored for their analgesic and anti-inflammatory properties, with certain derivatives demonstrating potency exceeding that of standard drugs like diclofenac sodium, thereby indicating their potential in pain and inflammation management (Alagarsamy et al., 2015); (Farag et al., 2012).
Antitumor Activities : The antitumor potential of quinazolinone analogues has been a subject of interest, with several compounds exhibiting broad spectrum antitumor activities. These findings suggest their usefulness in cancer therapy, particularly due to their selective activities towards various cancer cell lines (Al-Suwaidan et al., 2016).
Antiviral Activities : The therapeutic efficacy of anilidoquinoline derivatives in treating viral infections such as Japanese encephalitis has been demonstrated. Significant antiviral and antiapoptotic effects suggest their role in viral load reduction and survival rate improvement (Ghosh et al., 2008).
Molecular Docking and Drug Design : Molecular docking studies have been instrumental in understanding the interaction of quinazolinone derivatives with target proteins, aiding in the design of compounds with enhanced biological activities. These studies facilitate the optimization of lead compounds for better therapeutic efficacy (Mehta et al., 2019).
properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-18-11-17(12-19(13-18)32-2)26-22(29)14-28-21-9-8-16(25)10-20(21)23(27-24(28)30)15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSGWKWPGRGMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2992882.png)
![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B2992884.png)
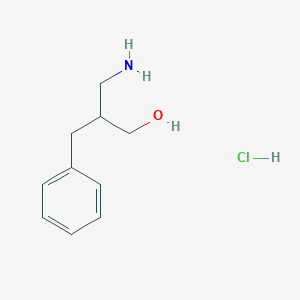
![6-(3-Chloro-4-methoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2992887.png)

![4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate](/img/structure/B2992893.png)
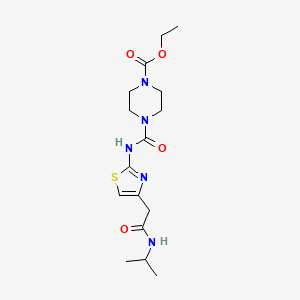
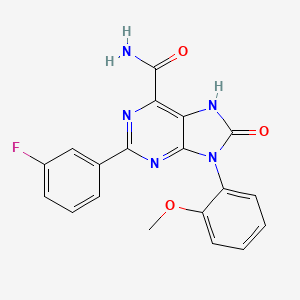
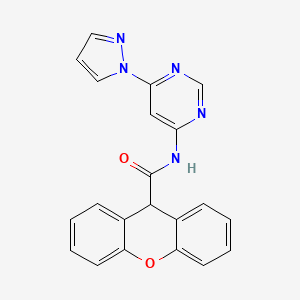
![3-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-indole](/img/structure/B2992900.png)
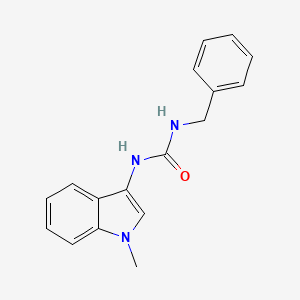
![6-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2992902.png)

![Lithium;3-[3-(2-hydroxyethyl)diazirin-3-yl]propanoate](/img/structure/B2992904.png)